3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound 3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a pyrrolo-isoxazole-dione derivative characterized by a fused bicyclic core structure. This molecule features three distinct aryl substituents:
- A 4-(dimethylamino)phenyl group at position 3, contributing electron-donating properties.
- A 4-fluorophenyl group at position 5, introducing electron-withdrawing effects.
- An o-tolyl (2-methylphenyl) group at position 2, providing steric bulk and lipophilicity.
The dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione scaffold is structurally related to pyrrolo[3,4-c]pyrazole-diones (e.g., compounds in ) but differs in the substitution of an isoxazole ring instead of a pyrazole .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(4-fluorophenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c1-16-6-4-5-7-21(16)30-23(17-8-12-19(13-9-17)28(2)3)22-24(33-30)26(32)29(25(22)31)20-14-10-18(27)11-15-20/h4-15,22-24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNXZFIABYXDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Substituent Position and Electronic Effects: The 4-fluorophenyl group in the target compound (position 5) contrasts with the 4-chlorophenyl group in and 2-chlorophenyl in . Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine .
Core Scaffold Differences: Pyrrolo[3,4-d]isoxazole-diones (target, ) exhibit a fused isoxazole ring, whereas pyrrolo[3,4-c]pyrazole-diones () contain a pyrazole ring.
Physical and Spectroscopic Properties
- Melting Points : Fluorinated derivatives (e.g., , compound 23: 178–180°C) generally exhibit higher melting points than methoxy-substituted analogues (compound 21: 168–170°C), likely due to stronger intermolecular dipole interactions .
- Spectroscopy : The presence of C=O stretches near 1720 cm$^{-1}$ (IR) and aromatic proton signals between δ 6.85–7.45 ($^1$H NMR) are consistent across pyrrolo-diones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
